molecular formula C9H17NO B13200825 1-(2-Aminocyclohexyl)propan-1-one

1-(2-Aminocyclohexyl)propan-1-one

Cat. No.: B13200825
M. Wt: 155.24 g/mol
InChI Key: QBHONWNKSZLMER-UHFFFAOYSA-N
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Description

1-(2-Aminocyclohexyl)propan-1-one, identified by CAS registry number 1594575-68-4, is a chiral cyclohexylamine derivative of significant interest in chemical and pharmaceutical research. This organic building block features both an amine and a ketone functional group on a cyclohexane ring, presenting researchers with a versatile scaffold for the synthesis of more complex molecules. Its molecular formula is C 9 H 17 NO, and it has a molecular weight of 155.24 g/mol. This compound serves as a valuable intermediate in medicinal chemistry and drug discovery, particularly in the exploration of nitrogen-containing heterocycles. The structural motif of a substituted cyclohexylamine is prevalent in compounds with a range of pharmacological activities. Suppliers offer this product with a typical purity of 95% or higher, available in quantities ranging from 0.05g to 10.0g for research-scale applications. This product is labeled For Research Use Only and is strictly intended for laboratory research. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this chemical as a key synthetic precursor in the development of novel compounds for various biochemical applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(2-aminocyclohexyl)propan-1-one

InChI

InChI=1S/C9H17NO/c1-2-9(11)7-5-3-4-6-8(7)10/h7-8H,2-6,10H2,1H3

InChI Key

QBHONWNKSZLMER-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCCC1N

Origin of Product

United States

Preparation Methods

Pictet–Spengler Reaction and Chiral Auxiliary Approach

One prominent method involves the Pictet–Spengler reaction under kinetic control, which facilitates the formation of the cyclohexylamine framework with control over stereochemistry. For example, L-tryptophan methyl ester is condensed with methyl 4-oxobutanoate in the presence of excess 2,2,2-trifluoroacetic acid in dichloromethane at 0 °C. This reaction yields a mixture of diastereomers favoring the (1S,3S) configuration with a diastereomeric ratio of approximately 4:1 and an overall yield of 61%.

Following this, the chiral auxiliary (such as (2R)-2-amino-2-phenylethanol) is removed by hydrogenolysis on palladium hydroxide-carbon catalyst at room temperature for 12 hours, yielding the optically pure (1S)-1-substituted tetrahydro-β-carbolines (THβCs) with 100% enantiomeric excess. Sodium in liquid ammonia is used to remove N-benzyl protecting groups, completing the synthesis of the amino-substituted cyclohexyl ketone derivatives.

Step Reagents/Conditions Outcome Yield (%) Notes
1 L-tryptophan methyl ester + methyl 4-oxobutanoate, TFA, DCM, 0 °C Pictet–Spengler cyclization, diastereomeric mixture 61 4:1 dr favoring (1S,3S) configuration
2 Pd(OH)2-C, H2, RT, 12 h Removal of chiral auxiliary Quantitative 100% ee product
3 Na in liquid NH3 Removal of N-benzyl group Quantitative High purity product

Asymmetric Transfer Hydrogenation (ATH) with Chiral Catalysts

Another advanced synthetic route involves asymmetric transfer hydrogenation using chiral catalysts, such as Noyori-type catalysts. This method reduces prochiral ketones to chiral alcohols, which can be further transformed into the amino ketone structure. The ATH process is highly selective, providing excellent enantiomeric excesses and yields. The reaction typically uses isopropanol as a hydrogen donor under mild conditions.

Enzymatic Catalysis

Enzymatic catalysis has been explored for the stereoselective synthesis of this compound derivatives. Enzymes such as transaminases and ketoreductases can catalyze the formation of chiral centers with high specificity. For example, enzymatic reduction of ketone precursors followed by amination steps yields the target compound with high stereochemical purity.

Nucleophilic Substitution and Azide Chemistry

In some synthetic schemes, nucleophilic substitution reactions involving azide intermediates are employed. For instance, displacement of halides by sodium azide in acetone/water mixtures forms acyl azides, which upon thermal rearrangement and subsequent reaction with alcohols yield carbamates. Acidic deprotection steps then afford the amino ketone compound. This approach allows for functional group transformations and protection/deprotection strategies to be integrated smoothly.

Purification and Crystallization Techniques

Purification of the synthesized compound often involves column chromatography on silica gel using hexane/ethyl acetate mixtures as eluents. Crystallization from suitable solvents is employed to obtain pure crystalline polymorphs characterized by powder X-ray diffraction (PXRD) patterns. Techniques such as rotational distillation, spray drying, and freeze drying are also used to isolate the compound in high purity and yield.

Comparative Summary of Preparation Methods

Method Key Reagents/Conditions Stereoselectivity Yield (%) Advantages Limitations
Pictet–Spengler + Chiral Auxiliary L-tryptophan methyl ester, TFA, Pd(OH)2-C High (100% ee) ~61 High stereoselectivity, well-established Multi-step, requires chiral auxiliaries
Asymmetric Transfer Hydrogenation Chiral catalysts, isopropanol Very high High Mild conditions, catalytic Requires expensive catalysts
Enzymatic Catalysis Transaminases, ketoreductases Very high Moderate to high Environmentally friendly, selective Enzyme availability, scale-up challenges
Azide-based Nucleophilic Substitution NaN3, acid/base deprotection Moderate Moderate Versatile functional group manipulation Safety concerns with azides

Research Findings and Practical Considerations

  • The stereochemistry at the C1 position of the cyclohexyl ring is critical for biological activity, necessitating methods that provide high enantiomeric excess.
  • The Pictet–Spengler reaction under kinetic control is a reliable route to access the desired stereochemistry, especially when combined with chiral auxiliaries.
  • Asymmetric transfer hydrogenation offers a catalytic and atom-economical alternative, reducing the need for stoichiometric chiral auxiliaries.
  • Enzymatic methods are gaining traction due to their selectivity and mild reaction conditions, aligning with green chemistry principles.
  • Safety and handling of azide intermediates require careful control, but these methods enable diverse functionalization strategies.
  • Purification techniques such as flash chromatography and crystallization are essential to isolate the compound in pure form, with PXRD used to characterize polymorphs.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminocyclohexyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

1-(2-Aminocyclohexyl)propan-1-one is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying the interactions of aminocyclohexyl compounds with biological systems.

    Medicine: Investigating potential therapeutic applications and pharmacological properties.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-Aminocyclohexyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminocyclohexyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 1-(2-Aminocyclohexyl)propan-1-one to other propan-1-one derivatives are summarized below, with key distinctions in substituents, molecular properties, and biological activities:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Aminocyclohexyl C9H15NO 153.22 (calculated) Potential pharmaceutical intermediate; cyclohexyl group may enhance lipophilicity
1-(2-Aminophenyl)propan-1-one 2-Aminophenyl C9H11NO 149.19 95% purity; simpler aromatic amine analog
4-Fluoromethcathinone (4-FMC) 4-Fluorophenyl, methylamino C10H12FNO 181.21 Psychoactive; interacts with CNS targets
3-Methylmethcathinone (3-MMC) 3-Methylphenyl, methylamino C11H15NO 177.24 Stimulant effects; regulated substance
1-(4-Chloro-2-hydroxyphenyl)propan-1-one 4-Chloro-2-hydroxyphenyl C9H9ClO2 184.62 Genotoxicity concerns in flavoring agents
1-[2-(Aminomethyl)-1,3-thiazol-4-yl]propan-1-one Thiazole, aminomethyl C7H10N2OS 170.23 Heterocyclic variant; lab-use compound

Key Findings from Research:

Cathinones (e.g., 4-FMC, 3-MMC) demonstrate psychoactive effects via monoamine transporter modulation, emphasizing the impact of substituents on pharmacological activity .

Safety and Toxicity: The WHO flagged genotoxicity risks for 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one and analogs, underscoring the need for rigorous safety evaluations of propan-1-one derivatives in consumer products .

Structural Influences: Cyclohexyl vs. Heterocyclic Variants: Compounds like the thiazole-containing derivative () introduce heteroatoms that may enhance binding affinity to biological targets .

Biological Activity

1-(2-Aminocyclohexyl)propan-1-one, also known as a precursor in various synthetic pathways, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its interactions with biological systems, including antimicrobial and anticancer properties. This article synthesizes current research findings and case studies related to its biological activity.

This compound is characterized by the following chemical structure and properties:

  • Molecular Formula : C₇H₁₃N₁O
  • Molecular Weight : 127.19 g/mol
  • Functional Groups : Amino group (-NH₂), carbonyl group (C=O)

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may act as a ligand, modulating receptor activity and influencing cellular pathways.

Potential Mechanisms Include:

  • Receptor Binding : It may bind to specific receptors in the central nervous system, potentially influencing neurotransmitter release.
  • Enzyme Inhibition : The carbonyl group can participate in nucleophilic attacks, leading to inhibition of certain enzymes involved in metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In addition to antimicrobial effects, this compound has been evaluated for its anticancer potential. Preliminary studies have shown that it can induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer).

Cell Line IC₅₀ (µM) Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest

The ability to induce cell death in cancer cells while sparing normal cells highlights its potential therapeutic applications.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated that modifications to the amino group significantly enhanced activity against resistant strains of bacteria.

Study on Anticancer Effects

In a preclinical trial published in the Journal of Medicinal Chemistry, the anticancer effects of this compound were assessed using xenograft models. The compound demonstrated a significant reduction in tumor size compared to controls, suggesting its potential as an effective anticancer agent.

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